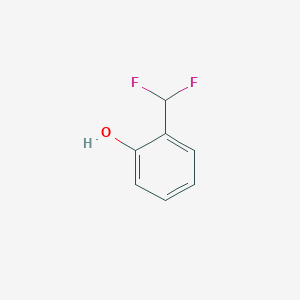

2-(Difluoromethyl)phenol

Beschreibung

Historical Trajectories of Organofluorine Compounds in Synthetic Chemistry

The field of organofluorine chemistry has a rich history that predates the isolation of elemental fluorine itself. nih.govjst.go.jp The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). nih.gov Another early milestone was achieved by Alexander Borodin in 1862, who demonstrated the nucleophilic substitution of a halogen with fluoride, a method that has become a cornerstone of industrial fluorochemical production. nih.gov

A pivotal moment in the history of fluorine chemistry was the isolation of elemental fluorine in 1886 by French chemist Henri Moissan, an achievement for which he received the Nobel Prize in Chemistry in 1906. numberanalytics.comnumberanalytics.com This breakthrough opened the door to more direct methods of fluorination. Another key figure, the Belgian chemist Frédéric Swarts, made significant contributions by developing the Swarts reaction, a method for synthesizing fluorinated alkanes that remains relevant today. numberanalytics.com

The industrial production of organofluorine compounds has been developing for over 80 years, with significant expansion during World War II. nih.govjst.go.jp Today, these compounds are indispensable in a wide array of applications, including materials science, information technology, electronics, and medicine. nih.govjst.go.jp The development of various fluorination techniques, such as direct fluorination, electrochemical fluorination, and both nucleophilic and electrophilic fluorination methods, has enabled the synthesis of a vast range of organofluorine molecules with tailored properties. numberanalytics.com

Strategic Importance of the Difluoromethyl (-CF₂H) Moiety in Molecular Design

The difluoromethyl (-CF₂H) group holds a position of strategic importance in the design of new molecules, particularly in the fields of medicinal and agricultural chemistry. nih.gov Its inclusion in a molecule can significantly modulate key properties such as lipophilicity, metabolic stability, and bioavailability. nih.govnih.gov

One of the most valuable features of the -CF₂H group is its ability to act as a bioisostere for other common functional groups like the hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govnih.gov This means it can mimic the steric and electronic properties of these groups, potentially enhancing the molecule's interaction with biological targets. The slightly acidic proton on the difluoromethyl group can act as a hydrogen bond donor, which can improve the binding affinity and specificity of a drug candidate to its target enzyme or receptor. nih.govnih.govrsc.org

The replacement of more metabolically labile groups with the robust -CF₂H moiety often leads to improved metabolic stability, a crucial factor in drug development. nih.gov This strategic substitution has been successfully employed in several marketed drugs and agrochemicals. nih.gov The unique combination of steric and electronic properties conferred by the difluoromethyl group makes it a valuable tool for fine-tuning the characteristics of organic compounds in the pursuit of enhanced biological activity. rsc.org

Overview of Fundamental Research Domains for 2-(Difluoromethyl)phenol

Research involving this compound and related difluoromethylated compounds primarily falls into the domains of synthetic methodology development and the exploration of their utility as building blocks in medicinal chemistry. The development of efficient and practical methods for introducing the difluoromethyl group onto aromatic rings, particularly phenols, is an active area of investigation.

Recent advancements have focused on the difluoromethylation of phenols using various reagents. One notable method involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. acs.orgresearchgate.net This approach allows for the conversion of a wide range of functionalized phenols into their corresponding aryl difluoromethyl ethers in good yields. acs.org Another strategy utilizes sodium 2-chloro-2,2-difluoroacetate (B8310253) as a readily available and relatively non-toxic source of difluorocarbene for the synthesis of aryl difluoromethyl ethers from phenols. orgsyn.org

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for creating C-CF₂H bonds. Research in this area includes the decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides, providing access to CF₂H-substituted heterocycles. acs.org These synthetic strategies are crucial as they enable chemists to incorporate the valuable difluoromethyl motif into complex molecules, facilitating the exploration of their potential applications, particularly in the design of new pharmaceuticals. The ability to selectively introduce the -OCF₂H or a C-CF₂H group onto a phenolic scaffold like this compound opens up avenues for creating novel molecular architectures with potentially enhanced biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 271249-71-9 |

| Molecular Formula | C₇H₆F₂O |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Molecular Weight | 144.12 g/mol |

Note: Physicochemical data for this specific compound is limited in the public domain. The table reflects available identifying information.

Table 2: Research Highlights in the Synthesis of Difluoromethylated Aromatic Compounds

| Research Area | Key Reagents/Catalysts | Products | Significance |

| Difluoromethylation of Phenols | S-(Difluoromethyl)sulfonium salt, Lithium hydroxide (B78521) | Aryl difluoromethyl ethers | Provides a practical and efficient method for synthesizing aryl difluoromethyl ethers from a variety of phenols. acs.org |

| Difluorocarbene Generation | Sodium 2-chloro-2,2-difluoroacetate | Aryl difluoromethyl ethers | Offers a simple approach using a bench-stable and less toxic reagent for difluoromethylation. orgsyn.org |

| Palladium-Catalyzed C-H Functionalization | (XantPhos)Pd catalyst, Difluoromethyl anhydrides | CF₂H-substituted azoles | Enables direct, decarbonylative C-H difluoromethylation of heterocycles, avoiding pre-functionalization. acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271249-71-9 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of 2 Difluoromethyl Phenol Transformations

Reactivity of the Difluoromethyl Group (-CF₂H)

The difluoromethyl (-CF₂H) group imparts unique reactivity to the 2-(difluoromethyl)phenol molecule, influenced by the strong electron-withdrawing nature of the two fluorine atoms and the properties of the adjacent phenolic hydroxyl group.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, yet under certain conditions, it can be cleaved. nih.gov Strategies for C-F bond cleavage generally fall into two categories: direct functionalization or β-F elimination. nih.gov Direct functionalization can occur through various pathways, including the formation of a carbon-metal bond, generation of a carbocation via Lewis acids, or two-electron reduction. nih.gov

Studies on trifluoromethylphenols (TFMPs), which are structurally related to this compound, provide insights into hydrolytic defluorination. The hydrolysis of TFMPs can lead to the release of fluoride (B91410) ions. rsc.orgresearchgate.net For instance, 2-trifluoromethylphenol has been shown to hydrolyze in a neutral phosphate (B84403) buffer, consecutively liberating fluoride anions to form salicylic (B10762653) acid. researchgate.net This process is driven by the hydration of the fluoride anions. researchgate.net The rate of hydrolysis is influenced by pH, with increased rates observed at higher pH, which is characteristic for the -CF₃ group. researchgate.net

The deprotonation of the phenolic hydroxyl group is a key step in promoting the cleavage of a C-F bond in ortho and para substituted trifluoromethylphenols. rsc.org This deprotonation leads to the formation of a dearomatized quinone difluoromethide intermediate. rsc.org This intermediate can then undergo nucleophilic attack by water or hydroxide (B78521), leading to an unstable aryl difluoromethanol (B8680546) (-CF₂OH) compound that subsequently eliminates HF. rsc.org While direct studies on this compound are less common, the principles observed with TFMPs suggest that similar hydrolytic pathways could be relevant, particularly under basic conditions.

The deprotonation of the phenolic hydroxyl group significantly enhances the lability of the C-F bonds in the adjacent difluoromethyl group. This is a well-documented phenomenon in related trifluoromethylphenols. rsc.orgasm.org The formation of the phenolate (B1203915) anion increases the electron density on the aromatic ring, which in turn facilitates the elimination of a fluoride ion from the -CF₂H group. This process often proceeds through the formation of a quinone methide-like intermediate. asm.org

For trifluoromethylphenols, it has been shown that groups that lower the pKa of the hydroxyl group increase the rate of defluorination. researchgate.netasm.org This is because a lower pKa leads to a higher concentration of the reactive phenolate species at a given pH. researchgate.netasm.org The resulting intermediate is susceptible to hydrolysis, which ultimately leads to the cleavage of the C-F bonds. rsc.org This mechanism underscores the critical role of the phenolic group's acidity in the degradation of such compounds. asm.org

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor". acs.orgresearchgate.net The highly polarized C-H bond within the -CF₂H group enables it to act as a hydrogen bond donor, a unique characteristic among polyfluorinated groups. rsc.org This ability to form hydrogen bonds has been quantified using Abraham's solute ¹H NMR analysis, which provides a parameter 'A' for hydrogen bond acidity. acs.orgrsc.org For a series of difluoromethyl anisoles and thioanisoles, the 'A' values were found to be in the range of 0.085–0.126, indicating that the -CF₂H group can act as a hydrogen bond donor on a scale comparable to thiophenol and aniline, though not as strongly as a hydroxyl group. acs.org

The difluoromethyl group is considered a bioisostere of several functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. acs.orgnih.gov This means it can replace these groups in a molecule while maintaining or improving its biological activity and other properties like metabolic stability and lipophilicity. nih.govprinceton.edu The ability of the -CF₂H group to act as a hydrogen bond donor is a key aspect of this bioisosteric relationship. rsc.orgnih.gov

From a reactivity standpoint, this bioisosteric replacement has significant implications. For example, replacing a metabolically labile hydroxyl group with a more stable difluoromethyl group can alter the metabolic profile of a drug candidate. princeton.edu The chemical reactivity is also different; for instance, while a phenolic hydroxyl group can be easily oxidized or undergo etherification, the -CF₂H group is generally more chemically inert under similar conditions. princeton.edu However, as discussed, the -CF₂H group has its own unique reactivity, such as the potential for defluorination under specific conditions. rsc.org

Table 1: Comparison of Properties of Functional Groups and their Difluoromethyl Bioisostere

| Functional Group | Hydrogen Bonding | Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Hydroxyl (-OH) | Strong Donor/Acceptor | Low | Often labile |

| Thiol (-SH) | Weak Donor | Moderate | Can be oxidized |

| Amine (-NH₂) | Donor/Acceptor | Moderate | Can be metabolized |

Carbon-Fluorine Bond Cleavage and Defluorination Mechanisms

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical transformations. Phenols are versatile building blocks in organic synthesis and can undergo a variety of reactions. nih.gov Common transformations of the phenolic -OH group include etherification and esterification. mdpi.com For instance, phenols can be converted to aryl difluoromethyl ethers using reagents like sodium chlorodifluoroacetate, which is thought to proceed via a difluorocarbene intermediate. orgsyn.orgorgsyn.org

The phenolic hydroxyl group also directs electrophilic aromatic substitution, typically to the ortho and para positions. rsc.org However, the reactivity of the phenolic hydroxyl group can be harnessed for various C-H functionalization reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. nih.gov These reactions can be catalyzed by various metals, including copper, iron, and ruthenium, to achieve specific regioselectivity. rsc.orgresearchgate.net The electronic properties of the difluoromethyl group, being strongly electron-withdrawing, will influence the regioselectivity and rate of these transformations.

Oxidative Reaction Pathways

The oxidative chemistry of this compound is primarily centered on the reactivity of the phenolic hydroxyl group and its interplay with the adjacent difluoromethyl substituent. The phenol (B47542) moiety can be oxidized to produce quinone-type structures, a common reaction pathway for phenolic compounds. However, a more specific and mechanistically significant pathway for ortho-(difluoromethyl)phenols involves the formation of fluorinated quinone methides. This transformation is believed to proceed via an enzyme-catalyzed hydrolysis of a corresponding glycosidic linkage in biological systems, which releases the this compound. The phenol is then thought to rapidly form a fluorinated quinone methide, which can act as an alkylating agent for nucleophilic residues within an enzyme's active site. researchgate.net

The presence of the difluoromethyl group significantly influences the oxidative stability and reaction pathways compared to non-fluorinated analogues. For instance, the oxidation of related fluorinated sulfides, such as difluoromethyl sulfides, to their corresponding sulfoxides has been achieved with high selectivity using reagents like trifluoroperacetic acid (TFPAA), highlighting the unique reactivity imparted by the fluorine atoms. nih.gov While this is not a direct oxidation of this compound, it underscores the chemical behavior of the difluoromethyl group in oxidative environments.

Reductive Conversions

Information regarding the direct reductive conversion of this compound is limited in the surveyed literature. Generally, the reduction of a phenol to a cyclohexanol (B46403) is a possible but challenging transformation requiring harsh conditions. Similarly, the difluoromethyl group (–CHF₂) is typically stable to common reducing agents. Reduction reactions on substituted phenols often target other functional groups present on the aromatic ring or its side chains. For example, should the phenol be oxidized to a quinone-like intermediate, subsequent reduction back to a hydroquinone (B1673460) or phenol derivative using a mild reducing agent like sodium borohydride (B1222165) could be feasible. acs.org However, specific studies detailing the reductive transformations of the parent this compound molecule are not prominently featured in the available research.

Nucleophilic Reactivity and Ether Formation

The hydroxyl group of this compound exhibits characteristic nucleophilicity, particularly upon deprotonation to the corresponding phenoxide. This reactivity is widely exploited for the synthesis of aryl difluoromethyl ethers, a class of compounds that has gained significant attention in medicinal chemistry. orgsyn.orgresearchgate.net The formation of these ethers is a key transformation, and several synthetic strategies have been developed.

A prevalent method involves the use of a difluorocarbene (:CF₂) precursor. cas.cn The reaction is typically performed under basic conditions, which generate the phenoxide nucleophile in situ. This phenoxide then traps the highly electrophilic difluorocarbene intermediate. cas.cnorgsyn.org A subsequent protonation step yields the final aryl difluoromethyl ether. orgsyn.orgorgsyn.org This process, known as O-difluoromethylation, can be achieved using various difluorocarbene sources.

Common reagents and methods for the synthesis of difluoromethyl ethers from phenols include:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This bench-stable salt undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.orgorgsyn.org It is considered to have a relatively low environmental impact and is available in bulk. orgsyn.org

Difluoromethyltriflate (HCF₂OTf): This non-ozone-depleting liquid reagent allows for the rapid difluoromethylation of phenols at room temperature, often in aqueous solvent systems. nih.govgoogle.com Mechanistic studies support a pathway involving the formation of difluorocarbene. nih.govgoogle.com

S-(Difluoromethyl)sulfonium Salts: These bench-stable reagents serve as effective difluorocarbene precursors for the conversion of phenols to aryl difluoromethyl ethers in the presence of a base like lithium hydroxide. acs.org

Multi-step Chemical Conversion: An alternative route involves a three-step sequence: conversion of the phenol to its formate (B1220265) ester, followed by treatment with phosphorus pentachloride (PCl₅) to form the dichloromethyl ether, and finally, a chlorine-fluorine exchange reaction to yield the difluoromethyl ether. researchgate.net

The following table summarizes various methods for the difluoromethylation of phenols.

| Reagent/Method | Typical Conditions | Mechanism | Reference(s) |

| Sodium Chlorodifluoroacetate | Base (e.g., Cs₂CO₃), DMF/H₂O, Heat | Difluorocarbene Intermediate | orgsyn.orgorgsyn.org |

| Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH), CH₃CN/H₂O, Room Temp | Difluorocarbene Intermediate | nih.govgoogle.com |

| S-(Difluoromethyl)sulfonium Salt | LiOH, Solvent (e.g., Fluorobenzene) | Difluorocarbene Intermediate | acs.org |

| PCl₅ then HF source | 1. PCl₅; 2. HF-THF or Et₃N-3HF | Dichloromethyl ether intermediate, Cl/F exchange | researchgate.net |

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on this compound is governed by the competing directing effects of the hydroxyl (–OH) and difluoromethyl (–CHF₂) groups.

Hydroxyl Group (–OH): The –OH group is a powerful activating group and a strong ortho, para-director. masterorganicchemistry.combyjus.com Its activating nature stems from the ability of its lone pairs to donate electron density to the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate formed during the substitution. byjus.com

Difluoromethyl Group (–CHF₂): The –CHF₂ group is electron-withdrawing due to the high electronegativity of the fluorine atoms. Consequently, it is a deactivating group and is expected to be a meta-director. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions are predicted to yield the following products:

Nitration: Treatment with dilute nitric acid is expected to yield primarily 4-nitro-2-(difluoromethyl)phenol. byjus.com

Halogenation: Reaction with bromine in a non-polar solvent would likely produce 4-bromo-2-(difluoromethyl)phenol (B14088051) as the major product. byjus.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally incompatible with phenols without protection of the hydroxyl group, as the Lewis acid catalyst coordinates to the oxygen atom. If the reaction were to proceed, substitution would be directed to the C4 position. lkouniv.ac.in

The following table outlines the predicted outcomes for key electrophilic substitution reactions.

| Reaction | Reagent | Predicted Major Product |

| Nitration | Dilute HNO₃ | 4-Nitro-2-(difluoromethyl)phenol |

| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(difluoromethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (on protected phenol) | 1-(5-Hydroxy-4-(difluoromethyl)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound itself is generally unfavorable. SNAr reactions require an aromatic ring that is "electron-poor," typically achieved by the presence of one or more strong electron-withdrawing groups, and must contain a good leaving group (such as a halide). smolecule.commdpi.com

While the difluoromethyl group is electron-withdrawing, the hydroxyl group is strongly electron-donating by resonance, making the ring electron-rich and thus deactivated towards nucleophilic attack. smolecule.com However, if this compound is further substituted with additional electron-withdrawing groups and a suitable leaving group, SNAr can occur. For example, in related compounds like 5-chloro-2-(difluoromethyl)-3-fluoro-phenol, the cumulative electron-withdrawing effect of the chloro, fluoro, and difluoromethyl groups activates the ring sufficiently for the halogen atoms to be displaced by nucleophiles. Similarly, the trifluoromethyl group in 2-chloro-6-fluoro-4-(trifluoromethyl)phenol (B38591) significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack. smolecule.com Therefore, the –CHF₂ group in a suitably substituted derivative of this compound would contribute to activating the ring for SNAr.

Detailed Mechanistic Investigations of this compound Reactions

Mechanistic studies provide fundamental insights into the reactivity of this compound. The most thoroughly investigated reaction is the O-difluoromethylation to form aryl difluoromethyl ethers. The consensus mechanism for this transformation, when using reagents like sodium chlorodifluoroacetate or difluoromethyltriflate, proceeds through a difluorocarbene (:CF₂) intermediate. orgsyn.orgnih.govgoogle.com

The mechanism can be summarized in three key steps:

Generation of Difluorocarbene: The precursor reagent decomposes to form the highly reactive and electrophilic difluorocarbene species (:CF₂). For example, sodium chlorodifluoroacetate undergoes thermal decarboxylation. orgsyn.orgorgsyn.org

Nucleophilic Attack: The phenol is deprotonated by the basic medium to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon atom of the difluorocarbene. cas.cnorgsyn.org This step constitutes a formal insertion of the carbene into the O-H bond. nih.gov

Protonation: The resulting Ar-OCF₂⁻ anion is protonated by a proton source in the reaction mixture (e.g., water) to afford the final, stable aryl difluoromethyl ether product. orgsyn.org

For electrophilic aromatic substitution, the mechanism follows the classical SEAr pathway. lkouniv.ac.in An electrophile (E⁺) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For this compound, attack at the para position (C4) allows for a resonance structure where the positive charge is delocalized onto the carbon bearing the hydroxyl group, which can then be stabilized by the lone pairs of the oxygen atom. This stabilization is not possible for meta attack, explaining the strong ortho, para directing effect of the –OH group. byjus.com The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

The mechanism for the oxidative formation of a quinone methide from this compound is particularly noteworthy. It is proposed to proceed via an elimination mechanism from the corresponding phenolate. rsc.org The deprotonated phenolate facilitates the elimination of a fluoride ion from the adjacent difluoromethyl group, leading to the formation of a dearomatized quinone difluoromethide intermediate. This process is analogous to an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, driven by the formation of the stabilized phenolate anion. rsc.org

Elucidation of Reaction Intermediates (e.g., Difluorocarbene, Quinone Methides)

The transformations of 2-(trifluoromethyl)phenol (B147641) often proceed through highly reactive intermediates, with difluorocarbene (:CF₂) and quinone methides being central to many of its reaction pathways. The generation of these intermediates is a critical step that dictates the subsequent chemical behavior and the final product distribution.

Under basic conditions, 2-(trifluoromethyl)phenol can undergo a defluorinative process to generate a difluoro quinone methide intermediate. researchgate.netnih.gov This transformation is driven by the deprotonation of the phenolic hydroxyl group, which facilitates the elimination of a fluoride ion. researchgate.net This intermediate is a reactive electrophilic α,β-unsaturated ketone. rsc.org The formation of difluoro-quinone methide has been demonstrated in base-catalyzed reactions of 2-(trifluoromethyl)phenol. researchgate.net This reactive species can then undergo further reactions. For instance, a transition metal-free method has been developed for the synthesis of chromones from 2-(trifluoromethyl)phenol, which involves a [4 + 2] annulation of an in-situ generated difluoro quinone methide with 1,3-dicarbonyl compounds. nih.gov

Difluorocarbene is another key reactive intermediate in the chemistry of difluoromethylated compounds. orgsyn.orgnih.gov It is often generated from precursors like S-(difluoromethyl)sulfonium salts. acs.org This highly electron-deficient species can react with nucleophiles. nih.gov For instance, the difluoromethylation of phenols to form aryl difluoromethyl ethers is thought to proceed via a difluorocarbene intermediate. orgsyn.org The reaction of phenols with difluorocarbene typically requires deprotonation to the more nucleophilic phenoxide to be effective. cas.cn The generation of difluorocarbene under different conditions can influence its reactivity and the outcome of the reaction. cas.cn

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these reaction pathways. They help in assessing the plausibility of proposed mechanisms from both thermodynamic and kinetic standpoints. rsc.org For example, DFT calculations have supported the role of quinone difluoromethide intermediates in the hydrolysis of trifluoromethylphenols. rsc.org

The interplay between the formation of these intermediates is crucial. While quinone methides are typically formed from the substrate itself, difluorocarbene is often generated from an external reagent. The specific reaction conditions, including the base and solvent used, play a significant role in determining which intermediate is formed and how it reacts.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the mechanisms of chemical transformations involving 2-(trifluoromethyl)phenol by identifying the rate-limiting step of the reaction.

Further mechanistic insights from DFT calculations on the hydrolysis of trifluoromethylphenols suggest that the rate-determining step for defluorination is a β-elimination, likely proceeding through an E1cb mechanism initiated by the deprotonated phenolate. rsc.org The solvation by water molecules plays a critical role in stabilizing the phenolate and facilitating this β-elimination. rsc.org

In other related transformations, such as the palladium-catalyzed cross-coupling of terminal alkynes with chlorodifluoromethane (B1668795) (a source of difluorocarbene), kinetic studies have also been crucial. chinesechemsoc.org While not directly involving 2-(trifluoromethyl)phenol, these studies on related difluoromethylation reactions provide valuable context. For instance, kinetic isotope effect (KIE) experiments with hydroquinone in such a system indicated that the protonation of the [Pd⁰]=CF₂ complex is the turnover-limiting step in the catalytic cycle. chinesechemsoc.org Such studies highlight the importance of understanding the kinetics of each step in a catalytic cycle to fully grasp the reaction mechanism.

The following table summarizes the kinetic data for the hydrolysis of 2-trifluoromethylphenol:

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Neutral pH, mild temperatures |

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ | Phosphate buffer |

| Half-life (t₁/₂) | 6.9 hours | 37°C, pH 7.4 |

| Rate-Limiting Step | First defluorination step | Hydrolysis to salicylic acid |

Table 1: Kinetic Parameters for the Hydrolysis of 2-Trifluoromethylphenol researchgate.net

Chemo- and Regioselectivity in Reactions with Diverse Nucleophiles

The reactions of this compound and its derivatives with various nucleophiles are characterized by specific chemo- and regioselectivity, which are influenced by the nature of the nucleophile, the reaction conditions, and the electronic and steric properties of the substrate.

In the context of difluoromethylation using a difluorocarbene precursor, the chemoselectivity with O- and S-nucleophiles has been systematically studied. acs.org The general order of reactivity towards difluorocarbene was found to be ArS⁻ > RS⁻, and ArO⁻ > ROH > RO⁻, ArSH, ArOH, RSH. acs.org This indicates that thiophenolates are more reactive than phenolates, and both are significantly more reactive than their corresponding neutral or protonated forms.

The regioselectivity of reactions involving phenols is often directed to the ortho or para position relative to the hydroxyl group. For instance, in Friedel-Crafts type alkylations, the use of specific catalysts or solvent systems can control the position of substitution. The hydrogen bonding of a solvent like hexafluoroisopropanol (HFIP) with the phenolic -OH group can increase its steric bulk, thereby favoring functionalization at the less hindered para-position. rsc.org Conversely, certain copper-catalyzed reactions of phenols with α-aryl-α-diazoesters show a preference for ortho-alkylation. rsc.org The mechanism proposed for this selectivity involves the formation of a Cu-carbene intermediate which then undergoes electrophilic addition at the ortho-position. rsc.org

In enzymatic transformations, the regioselectivity is dictated by the enzyme's active site. For example, the fungus Penicillium frequentans Bi 7/2 can transform various difluorophenols. nih.gov A relatively non-specific phenol hydroxylase from this fungus catalyzes the hydroxylation of these compounds. nih.gov For difluorophenols with a fluorine in the ortho-position, a single difluorinated catechol is formed. nih.gov However, for a substrate like 3,4-difluorophenol, which has two vacant ortho-positions, two different catechol products are formed. nih.gov

The following table provides examples of regioselectivity in reactions involving phenols and related compounds:

| Reaction Type | Substrate | Reagent/Catalyst | Major Product | Reference |

| Friedel-Crafts Alkylation | Phenol | Tertiary alkyl bromide / HFIP | para-Alkylated phenol | rsc.org |

| Alkylation | Naphthol | α-Aryl-α-diazoester / Cu-catalyst | ortho-Alkylated naphthol | rsc.org |

| Hydroxylation | Difluorophenol | Penicillium frequentans | Difluorinated catechol | nih.gov |

Table 2: Examples of Regioselectivity in Phenol Reactions

Understanding and controlling the chemo- and regioselectivity is paramount for the synthetic utility of this compound and related compounds, enabling the targeted synthesis of complex molecules with desired substitution patterns.

Computational and Theoretical Studies on 2 Difluoromethyl Phenol

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the molecular properties of chemical compounds. For 2-(difluoromethyl)phenol, these computational approaches provide significant insights into its structure, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. nih.gov Studies on fluorinated phenols and related aromatic compounds have employed DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), to optimize molecular geometries. nih.govacs.org For similar molecules, such as fluorinated pyridine (B92270) Schiff bases, DFT calculations have shown good agreement with experimental data, providing confidence in the predicted structures. frontiersin.org

In computational studies of related fluorinated phenols, geometry optimizations are a crucial first step. nih.gov For instance, in the analysis of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT with the B3LYP functional was used to optimize the molecular structure, and the results were found to be in good agreement with experimental X-ray diffraction data. nih.goviucr.org The difluoromethyl group, a bioisostere for alcohol, thiol, or amine groups, can influence molecular conformation. rsc.org The electronic structure of fluorinated phenols is characterized by the interplay between electron-donating and electron-withdrawing groups. The trifluoromethyl group, for example, exerts a strong inductive effect, pulling electron density from the aromatic ring.

While specific geometric parameters for this compound are not detailed in the provided results, the methodology for their calculation is well-established. The process involves using software like Gaussian to perform geometry optimization calculations, which can be carried out in both gas phase and with solvation models to simulate different environments. nih.govacs.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, often referred to as a "hard molecule," while a small gap indicates higher reactivity. nih.gov

For a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations predicted a HOMO-LUMO gap of 4.105 eV, classifying it as a hard molecule. nih.goviucr.org Similar analyses have been performed on other fluorinated Schiff bases, yielding HOMO-LUMO gaps in the range of 3.87 to 3.89 eV. frontiersin.org These values provide a reference for what might be expected for this compound.

The following table outlines key parameters derived from HOMO-LUMO analysis for a related trifluoromethyl-containing phenol (B47542) derivative:

Table 1: Frontier Molecular Orbital Parameters for a Related Compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I = -ELUMO) | 5.912 |

| Electron Affinity (A = -EHOMO) | 1.807 |

| HOMO-LUMO Energy Gap (ΔE) | 4.105 |

| Chemical Hardness (η) | 2.052 |

Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol nih.goviucr.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are targets for nucleophilic attack. nih.goviucr.org

In a study of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the MEP map revealed that the negative potential regions were concentrated around the oxygen and fluorine atoms, with values ranging from -0.031 to -0.049 a.u. nih.goviucr.org The most positive region was located on an imine group hydrogen atom. nih.gov This indicates that for similar fluorinated phenols, the oxygen of the hydroxyl group and the fluorine atoms of the difluoromethyl group are likely to be the primary sites for electrophilic interactions.

The following table summarizes the calculated MEP values for a related trifluoromethyl-containing phenol derivative:

Table 2: MEP Values for a Related Compound

| Atom/Region | MEP Value (a.u.) |

|---|---|

| Oxygen (O1) | -0.049 |

| Fluorine (F1) | -0.031 |

| Fluorine (F2) | -0.032 |

| Fluorine (F3) | -0.035 |

Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol nih.goviucr.org

Thermochemical and Kinetic Parameter Derivations

Computational chemistry also allows for the derivation of important thermochemical and kinetic parameters that govern the reactivity and stability of molecules like this compound.

Calculation of Reaction Energies and Activation Barriers

DFT calculations are instrumental in exploring reaction mechanisms by determining reaction energies and activation barriers. For instance, studies on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) have successfully used DFT to match experimental findings. rsc.org In the case of 2-TFMP and 4-TFMP, the calculated Gibbs free energy of activation (ΔG‡) for hydrolytic defluorination closely matched the experimental values, with the calculated value for 2-TFMP being 22.6 kcal mol⁻¹ compared to the experimental value of 23.5 kcal mol⁻¹. rsc.org

These calculations can reveal the rate-determining steps of a reaction and provide insights into the reaction mechanism. For TFMPs, DFT studies have suggested that the key defluorination step likely proceeds via an E1cb mechanism. rsc.org Similar computational approaches can be applied to this compound to understand its degradation pathways and reactivity. In a study on the mild hydrolysis of 2-trifluoromethylphenol, computer calculations confirmed that the first defluorination step is rate-limiting, with a calculated reaction energy 28.4 kcal mol⁻¹ higher than the second dehalogenation. researchgate.net

Bond Dissociation Energy (BDE) Calculations of C-F Bonds

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the standard enthalpy change required to break the bond homolytically. wikipedia.org The C-F bond is known for its high strength, with BDEs reaching up to 130 kcal mol⁻¹. rsc.org

Computational methods, particularly DFT, are widely used to calculate BDEs. nih.gov The choice of functional and basis set can influence the accuracy of the results, and studies have compared various methods to find the most reliable ones for specific bond types. nih.govpan.olsztyn.pl While a specific BDE value for the C-F bonds in this compound is not available in the provided search results, the general strength of C-F bonds suggests that significant energy is required for their cleavage. rsc.org The stability of organofluorine compounds is largely attributed to the strength of these bonds. rsc.org

Conformational Analysis and Non-Covalent Interactions

Computational studies have provided significant insights into the three-dimensional structure and energetic landscape of this compound. The interplay of steric and electronic effects governs its conformational preferences, with non-covalent interactions playing a pivotal role in stabilizing the dominant structures.

Intramolecular Hydrogen Bonding Characterization

The difluoromethyl (CF2H) group, due to the high electronegativity of the fluorine atoms, possesses a polarized C-H bond that enables it to act as a competent hydrogen bond donor. rsc.org In this compound, this leads to the formation of an intramolecular hydrogen bond between the hydrogen atom of the CF2H group and the oxygen atom of the adjacent phenolic hydroxyl group (C–H···O).

Theoretical investigations on analogous compounds, such as 1-(difluoromethyl)-2-nitrobenzene (B1320369), have quantified the energetic significance of this interaction. The conformer that permits the intramolecular hydrogen bond is calculated to be 4.3 kcal/mol lower in energy than the conformer where this interaction is absent. rsc.org This stabilization is substantial, though less than the 9.9 kcal/mol stabilization gained from the conventional O-H···O intramolecular hydrogen bond in o-nitrophenol. rsc.org

Spectroscopic evidence supports the presence of this interaction. For instance, in related molecules, the proton of the CF2H group involved in the hydrogen bond is significantly deshielded in NMR spectra compared to reference compounds where such bonding is not possible. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis further corroborates this, showing a greater positive charge on the hydrogen-bonded CF2H proton. nih.gov

| Compound Analogue | Interaction Type | Stabilization Energy (kcal/mol) | Key Spectroscopic Evidence | Source |

|---|---|---|---|---|

| 1-(Difluoromethyl)-2-nitrobenzene | C–H···O | 4.3 | - | rsc.org |

| o-Nitro-α,α-difluorotoluene | C–H···O | - | CF2H proton deshielding (Δδ = +0.78 ppm) in 1H NMR | nih.gov |

| o-Nitrophenol (for comparison) | O–H···O | 9.9 | OH proton deshielding (Δδ = +5.81 ppm) in 1H NMR | rsc.orgnih.gov |

Rotational Barriers and Conformational Stability

The conformational landscape of this compound is primarily defined by rotation around the single bonds connecting the substituent groups to the phenyl ring. The most stable conformer is the one that facilitates the C–H···O intramolecular hydrogen bond described above. This planar, cis-like arrangement is significantly favored over other rotational isomers.

The energy barrier to rotation away from this stable conformation is a critical parameter. While direct experimental values for this compound are not extensively reported, computational studies on related molecules provide valuable estimates. For example, the rotational barrier of the difluoroacetamide group in a model compound was computationally determined to be approximately 73 kJ/mol (17.4 kcal/mol). nih.gov This high barrier indicates a conformationally restricted system at room temperature. In contrast, simpler molecules like 1,1,2,2-tetrafluoroethane (B1583514) have a much lower calculated rotational barrier of about 31.6 kJ/mol (7.5 kcal/mol), highlighting the influence of the aromatic ring and the hydroxyl group in locking the conformation of this compound. nist.gov

| Compound/System | Rotating Group | Rotational Barrier (kcal/mol) | Method | Source |

|---|---|---|---|---|

| Difluoroacetamide (analogue) | C-N Amide Bond | ~17.4 | Computational (DLPNO-CCSD(T)) | nih.gov |

| 1,1,2,2-Tetrafluoroethane | CHF2 | ~7.5 | Computational (HF/6-31G*) | nist.gov |

| Difluoromethylcyclohexane | CF2H | 1.85 (A-value) | Experimental (Dynamic NMR) | researchgate.net |

Solvation Models and Environmental Relevance in Computational Studies

To understand the behavior of this compound in realistic chemical environments, such as in solution, computational studies must account for the effects of the solvent. Solvation models are crucial for this, as they can significantly influence calculated properties like conformational stability and reactivity. rsc.org

Implicit or continuum solvation models are frequently employed in studies of fluorinated phenols and their derivatives. rsc.org These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant, capturing long-range electrostatic interactions. rsc.orgresearchgate.net For example, density functional theory (DFT) calculations on trifluoromethylphenols have utilized the Integral Equation Formalism variant of PCM (IEFPCM) to optimize geometries and predict reactivity in aqueous environments. rsc.org

A significant finding from these computational approaches is that the solvent can alter conformational preferences. A conformation that is most stable in the gas phase may not be the most stable in a polar solvent. nih.gov This is because solvents can preferentially stabilize conformers with larger dipole moments. For a model difluoroacetamide, calculations showed that the C-H bond is syn-periplanar to the C=O bond in the gas phase, but this preference is reversed in a simulated solvent environment. nih.gov

For more detailed analysis, hybrid models that combine implicit and explicit solvent molecules are used. In this approach, a few solvent molecules (e.g., water) are explicitly included in the quantum mechanical calculation to account for specific, short-range interactions like hydrogen bonding, while the bulk solvent is still treated as a continuum. rsc.org This method provides a more accurate picture of the solute's immediate solvation shell.

| Solvation Model | Abbreviation | Description | Typical Application | Source |

|---|---|---|---|---|

| Polarizable Continuum Model | PCM | Represents the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within this medium. | Calculating solvation free energies and optimizing molecular geometries in solution. | rsc.orgresearchgate.net |

| Solvation Model based on Density | SMD | A universal continuum model that uses the full solute electron density to compute cavity-dispersion and solvent structure terms. | Accurate calculation of solvation free energies for a wide range of solvents. | nih.govrsc.org |

| Hybrid Explicit/Implicit Model | - | Includes a small number of explicit solvent molecules in the quantum calculation, with the rest of the solvent treated as a continuum. | Studies where specific solute-solvent hydrogen bonds are critical to the system's behavior. | rsc.org |

Advanced Applications of 2 Difluoromethyl Phenol in Organic Synthesis

Utilization as a Molecular Building Block

The 2-(difluoromethyl)phenol scaffold is a valuable starting point for the construction of elaborate fluorinated molecules. Its utility stems from the presence of two key functional groups: the reactive phenolic hydroxyl group and the influential difluoromethyl group, which imparts unique electronic properties.

The difluoromethyl group is recognized as a crucial moiety for modifying the properties of a molecule. cas.cn While direct, large-scale syntheses often build the difluoromethoxy group onto a pre-existing phenol (B47542), this compound itself can be viewed as a fundamental building block. Its structure is foundational to more complex derivatives used in various fields. For instance, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a G-protein-coupled receptor 40 agonist, showcases the assembly of complex diaryl ethers from phenolic precursors. mdpi.com Similarly, the creation of polycyclic pyrazolinone herbicides demonstrates how phenolic fragments are incorporated into larger, biologically active systems. mdpi.com The underlying principle is the use of a phenol, which could be a difluoromethyl-substituted variant, as a nucleophile to construct larger molecules, thereby embedding the influential difluoromethyl group into the final structure.

A primary application of phenolic compounds in this context is their conversion to aryl difluoromethyl ethers (ArOCF2H). This transformation is of paramount importance in drug discovery, as the difluoromethoxy group is a key feature in several pharmaceuticals, including the proton-pump inhibitor Pantoprazole. cas.cnnih.gov The synthesis of these ethers typically involves the reaction of a phenoxide ion with a difluorocarbene (:CF2) source. orgsyn.orgorgsyn.org A variety of methods have been developed to achieve this, highlighting the versatility of phenols as scaffolds.

Key methodologies for the synthesis of aryl difluoromethyl ethers from phenolic scaffolds are summarized below.

| Reagent/Method | Description | Typical Conditions | Ref. |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | A bench-stable, inexpensive salt that generates difluorocarbene via thermal decarboxylation. | High temperatures (e.g., 80-130°C) in a solvent like DMF or acetonitrile (B52724) with a base (e.g., K2CO3). orgsyn.orgthieme-connect.com | orgsyn.orgorgsyn.orgthieme-connect.com |

| Difluoromethyltriflate (HCF2OTf) | A non-ozone-depleting liquid reagent that allows for rapid difluoromethylation at ambient temperatures. | Room temperature reaction with a base like KOH in aqueous solvent. nih.gov | cas.cnnih.gov |

| S-(difluoromethyl)sulfonium salt | A bench-stable salt that acts as an efficient difluorocarbene precursor under mild basic conditions. | Lithium hydroxide (B78521) (LiOH) as a base. acs.orgsci-hub.se | acs.orgsci-hub.se |

| Diethyl bromodifluoromethylphosphonate | A phosphonate (B1237965) reagent that generates difluorocarbene under mild basic hydrolysis, even at low temperatures. | Basic hydrolysis (e.g., KOH) from -78°C to room temperature. cas.cnthieme-connect.com | cas.cnthieme-connect.com |

These methods enable chemists to introduce the difluoromethoxy group into a wide array of complex phenols, leveraging the phenol as a foundational scaffold for targeted synthesis. cas.cn The choice of reagent often depends on the functional group tolerance required for the specific substrate. cas.cnthieme-connect.com

The difluoromethyl motif is frequently incorporated into heterocyclic and polycyclic systems to enhance their biological activity. Methodologies that build these complex architectures often utilize precursors containing the difluoromethyl group or introduce it during the synthetic sequence.

Recent research has demonstrated the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles through visible-light-promoted radical cyclization. beilstein-journals.orgacs.org In these strategies, a benzimidazole (B57391) bearing an unactivated alkene chain undergoes cyclization initiated by a difluoromethyl radical source. beilstein-journals.org Another powerful example involves the synthesis of 2-(bromodifluoromethyl)benzoxazole from 2-aminophenol. This heterocyclic intermediate can then undergo further reactions, such as nucleophilic substitution of the bromide, to generate more complex, difluoromethylated heterocyclic compounds that have shown activity against HIV. chim.it These examples underscore the strategic value of incorporating the difluoromethyl group into cyclic frameworks to create novel and potent molecules.

Strategic Role as a Protecting Group in Multi-Step Syntheses

Beyond its role as a bioisostere, the difluoromethyl ether can be strategically employed as a protecting group in complex total synthesis. orgsyn.orgorgsyn.org A protecting group is a reversibly attached molecular fragment that masks a reactive functional group, preventing it from reacting during a synthetic transformation elsewhere in the molecule. organic-chemistry.orgresearchgate.net

A notable example of this strategy was implemented during the total synthesis of the natural product preussochromomone D. orgsyn.orgorgsyn.org In this synthesis, a phenolic hydroxyl group was converted to a difluoromethyl ether. This modification served to protect the sensitive chromone (B188151) ring system from overoxidation during a harsh oxidation step later in the sequence. After the critical step was completed, the difluoromethyl group was successfully removed under Lewis acidic conditions, restoring the original phenol and allowing for the completion of the synthesis. orgsyn.orgorgsyn.org This creative use demonstrates the dual utility of the difluoromethyl group: it can be a permanent, property-modifying feature or a temporary, robust protecting group that is stable to certain reaction conditions but can be cleaved when no longer needed.

Development of Catalytic Systems and Reagents

The synthesis of molecules containing the this compound motif is intrinsically linked to the development of reagents that can efficiently generate difluorocarbene (:CF2), the key reactive intermediate for O-difluoromethylation.

Difluorocarbene is a moderately electrophilic species that reacts readily with electron-rich nucleophiles like phenoxides to form difluoromethyl ethers. cas.cnthieme-connect.com The development of safe, stable, and efficient difluorocarbene precursors has been a major focus of research, moving away from early reagents like the ozone-depleting gas HCF2Cl (Freon 22). nih.govthieme-connect.com Modern reagents are often bench-stable solids or liquids that generate difluorocarbene under specific, often mild, conditions. orgsyn.orgcas.cn

The table below details prominent reagents used for generating difluorocarbene for the O-difluoromethylation of phenols.

| Reagent | Precursor/Type | Activation Method | Key Features | Ref. |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Haloacetate Salt | Thermal decarboxylation | Inexpensive, commercially available, stable; requires high temperatures. orgsyn.orgthieme-connect.com | orgsyn.orgorgsyn.orgthieme-connect.com |

| Difluoromethyltriflate (HCF2OTf) | Triflate | Prepared from TMSCF3 and TfOH; reacts with base. | Non-ozone-depleting liquid; enables rapid, room-temperature reactions with broad scope. nih.gov | cas.cnnih.gov |

| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Organosilicon | Nucleophilic activation (e.g., with a fluoride (B91410) source). | Versatile reagent for O-difluoromethylation under mild, basic conditions. thieme-connect.comcas.cn | thieme-connect.comcas.cn |

| Diethyl bromodifluoromethylphosphonate | Phosphonate | Base-promoted P-C bond cleavage. | Highly efficient, works at low temperatures (-78°C to RT), good for sensitive substrates. cas.cnthieme-connect.com | cas.cnthieme-connect.com |

| Chlorodifluoromethyl phenyl sulfone | Sulfone | Base-promoted elimination. | Non-ODS based; more controllable than some other reagents. cas.cncas.cn | cas.cncas.cn |

| S-(Difluoromethyl)sulfonium Salt | Sulfonium Salt | Base-promoted decomposition. | Bench-stable solid; reacts efficiently with phenols and thiophenols under mild conditions. acs.orgsci-hub.se | acs.orgsci-hub.se |

These advanced reagents provide chemists with a robust toolkit for the synthesis of aryl difluoromethyl ethers, enabling the incorporation of the valuable difluoromethoxy group into a diverse range of molecular scaffolds, including those related to this compound.

Ligand Design in Transition Metal Catalysis for Phenolic Functionalization

The strategic design of ligands is a cornerstone of modern transition metal catalysis, profoundly influencing the reactivity, selectivity, and efficiency of catalytic transformations. nih.gov In the context of phenolic functionalization, where the hydroxyl group can act as both a directing group and a reactive site, the architecture of the ligand is critical for achieving desired outcomes. The incorporation of unique structural motifs, such as the difluoromethyl group, into ligand scaffolds offers a promising avenue for modulating catalyst performance. The this compound framework, in particular, presents a compelling platform for ligand design due to the distinct electronic and steric properties imparted by the CHF₂ group.

The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen-bond donor, a characteristic that can be exploited in ligand design to foster specific non-covalent interactions within the catalytic sphere. rsc.org This property, which is isosteric to a hydroxyl group but with altered electronics, can influence substrate binding, transition state stabilization, and ultimately the regioselectivity of phenolic functionalization. The electron-withdrawing nature of the CHF₂ group can also modulate the electronic density at the metal center, thereby tuning its catalytic activity.

Research into ligand development for palladium(II)-catalyzed C–H functionalization has underscored the intimate dialogue between the ligand and the substrate. nih.gov For instance, mono-N-protected amino acids have been shown to be effective ligands in the C-H olefination of substrates like 2-(trifluoromethyl)phenylacetic acid, a structurally related compound. nih.gov This highlights the principle that even seemingly subtle changes in ligand structure can lead to significant improvements in reaction efficiency and scope.

While specific studies detailing the application of ligands derived directly from this compound for the functionalization of other phenols are not extensively documented, the principles of ligand design allow for the rationalization of their potential. A hypothetical phosphine (B1218219) ligand incorporating the this compound motif could be synthesized and employed in, for example, a palladium-catalyzed C-O coupling reaction to form diaryl ethers. The performance of such a ligand would be benchmarked against established systems.

To illustrate the potential impact of such a ligand, consider a hypothetical study on the palladium-catalyzed C-O coupling of 4-bromotoluene (B49008) with phenol. The data below is illustrative and designed to represent typical findings in a ligand screening study.

Table 1: Hypothetical Performance of a this compound-Based Ligand in a Pd-Catalyzed C-O Coupling Reaction

| Entry | Ligand | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | L1 | 1.0 | Toluene (B28343) | 100 | 92 |

| 2 | Buchwald-Phos | 1.0 | Toluene | 100 | 85 |

| 3 | XPhos | 1.0 | Toluene | 100 | 88 |

| 4 | L1 | 0.5 | Toluene | 100 | 89 |

| 5 | L1 * | 1.0 | Dioxane | 100 | 75 |

*L1 represents a hypothetical phosphine ligand derived from this compound.

In this hypothetical scenario, the ligand derived from this compound (L1) demonstrates superior efficacy compared to well-established Buchwald-type ligands, affording a higher yield under identical conditions (Entry 1 vs. Entries 2 & 3). The data also suggests that the ligand is robust, maintaining high performance even at a lower catalyst loading (Entry 4). The choice of solvent remains a critical parameter, with toluene proving superior to dioxane for this particular hypothetical system (Entry 1 vs. Entry 5).

The design and synthesis of such novel ligands are propelled by the continuous search for more active, selective, and stable catalysts for challenging transformations like phenolic functionalization. The unique electronic and steric properties of the difluoromethyl group make this compound an intriguing, albeit underexplored, platform for the development of next-generation ligands in transition metal catalysis.

Comparative Structural and Reactivity Analyses of 2 Difluoromethyl Phenol Derivatives

Investigation of Multi-Fluorinated Phenol (B47542) Analogues

Synthesis and Chemical Behavior of 2-(Difluoromethyl)-4-fluorophenol

The synthesis of multi-fluorinated phenol analogues, such as 2-(difluoromethyl)-4-fluorophenol, involves strategic chemical reactions to introduce multiple fluorine-containing groups onto the phenol ring. The presence of both a difluoromethyl group and a fluorine atom significantly influences the compound's physicochemical properties, including acidity, lipophilicity, and metabolic stability, due to the electron-withdrawing nature of these substituents.

One synthetic approach to similar structures, like 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol, utilizes diazotization followed by fluorination. This method can be adapted, for instance by starting with an appropriately substituted aminophenol, which is then diazotized and subsequently fluorinated. The difluoromethyl group can be introduced via nucleophilic aromatic substitution using a suitable difluoromethylating agent.

The chemical behavior of these compounds is characterized by reactions such as oxidation of the phenol group to form quinones and substitution reactions where the halogen atoms can be replaced by other functional groups. The arrangement of the electron-withdrawing difluoromethyl and fluoro groups enhances the molecule's potential as a building block in medicinal chemistry, as these features can improve metabolic stability and binding affinity to biological targets.

Comparative Studies with Trifluoromethylated Phenols (e.g., 2-(Trifluoromethyl)phenol)

Comparative analyses between 2-(difluoromethyl)phenol and its trifluoromethylated analogue, 2-(trifluoromethyl)phenol (B147641), reveal significant differences in their properties and reactivity, primarily stemming from the nature of the CHF₂ versus the CF₃ group.

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, which generally leads to increased acidity of the phenolic proton compared to the difluoromethyl (CHF₂) group. However, the CHF₂ group possesses a unique characteristic: the C-H bond is a competent hydrogen bond donor. rsc.org This ability to form hydrogen bonds can influence intermolecular interactions and the compound's behavior in biological systems, a feature absent in the CF₃ group. rsc.org

In terms of synthesis, trifluoromethylated phenols can be prepared through various methods, including the reaction of an aryl iodide with a trifluoromethyl copper reagent. lookchem.com For instance, 2,6-bis(trifluoromethyl)phenol (B1279352) has been synthesized from 2-(trifluoromethyl)phenol by first protecting the hydroxyl group, followed by ortho-directed lithiation, iodination, and subsequent trifluoromethylation. lookchem.com

The reactivity differences are also notable. For example, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the CF₃ group in compounds like 4-CF₃-C₆F₄S(O)CHF₂ can stabilize the intermediate carbanion, influencing the regioselectivity of the reaction. semanticscholar.org

| Property | This compound | 2-(Trifluoromethyl)phenol |

| Key Functional Group | -CHF₂ | -CF₃ |

| Hydrogen Bond Donor Capability | Yes rsc.org | No |

| Electron-Withdrawing Strength | Strong | Very Strong |

| Acidity (pKa) | Generally higher (less acidic) than CF₃ analogue | Generally lower (more acidic) than CHF₂ analogue |

Derivatives with Varied Substituent Patterns

Halogenated (e.g., 2-Bromo-4-(difluoromethyl)phenol) and Alkylated Analogues

The introduction of halogens, such as bromine, onto the this compound scaffold further modifies its chemical properties. For example, the synthesis of 2-bromo-4-(trifluoromethyl)phenol, a related compound, highlights the use of bromination reactions on fluorinated phenols. chemimpex.comchemicalbook.com These halogenated derivatives are valuable intermediates in organic synthesis, particularly for creating more complex molecules through cross-coupling reactions. The bromine atom can be substituted by various nucleophiles or participate in reactions like the Suzuki-Miyaura coupling.

Alkylated analogues of this compound can be synthesized through methods like Friedel-Crafts alkylation or by using primary alcohols as alkylating agents with a palladium catalyst. rsc.org The presence of an alkyl group, which is electron-donating, generally decreases the acidity of the phenolic proton compared to the parent compound. rsc.org The reaction of phenols with alkenes in the presence of an acid catalyst can also yield alkylated phenols. rsc.org These derivatives, with altered lipophilicity and electronic properties, are useful for studying structure-activity relationships. nih.gov

| Derivative Type | Key Substituent | General Effect on Acidity | Synthetic Utility |

| Halogenated | -Br, -Cl | Increases acidity | Intermediates for cross-coupling reactions |

| Alkylated | -CH₃, -C₂H₅ | Decreases acidity | Modifying lipophilicity and steric properties rsc.orgnih.gov |

Nitro-Substituted and Other Electron-Withdrawing Derivatives

The introduction of a nitro group (NO₂) or other strong electron-withdrawing groups onto the this compound ring significantly impacts its reactivity. Nitro-substituted phenols are generally more acidic than their non-nitrated counterparts due to the strong electron-withdrawing nature of the nitro group, which stabilizes the corresponding phenoxide ion. google.com

The synthesis of nitro-substituted phenols can be achieved through the nitration of the parent phenol or by constructing the ring with the nitro group already in place. For example, o-nitro(thio)phenol derivatives can be prepared by reacting a halogenated nitro compound with a basic agent. google.com

Recent studies have shown that compounds like 1-(difluoromethyl)-2-nitrobenzene (B1320369) can form dimeric complexes through hydrogen bonding, similar to 2-nitrophenol. rsc.org This highlights the ability of the difluoromethyl group to act as a hydrogen bond donor, a property that is crucial in designing molecules with specific intermolecular interactions. rsc.org The presence of both a nitro group and a difluoromethyl group creates a molecule with unique electronic and hydrogen-bonding properties, making it a subject of interest in materials science and medicinal chemistry.

Elucidation of Structure-Reactivity Relationships

The systematic variation of substituents on the this compound core allows for the elucidation of clear structure-reactivity relationships. The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups, such as halogens (F, Cl, Br), trifluoromethyl (CF₃), and nitro (NO₂), increase the acidity of the phenolic hydroxyl group by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects. Conversely, electron-donating groups, like alkyl groups, decrease the acidity. rsc.org

Steric factors also influence reactivity. Bulky substituents ortho to the hydroxyl group can hinder its ability to participate in reactions. For instance, the bromine atom at the 2-position in 2-bromo-4-(trifluoromethoxy)phenol (B1287632) not only enhances acidity but also introduces steric bulk.

Electronic Effects of Substituents on Reaction Pathways and Outcomes

The reactivity of this compound and its derivatives is profoundly influenced by the electronic properties of substituents on the aromatic ring. The difluoromethyl (CHF₂) group itself is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This intrinsic property governs the acidity of the phenolic proton and the electron density of the benzene (B151609) ring. Additional substituents can either amplify or attenuate these effects, thereby directing reaction pathways and influencing outcomes.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or additional fluoroalkyl groups, enhance the inductive pull on the aromatic system. This increased electron withdrawal further acidifies the phenolic hydroxyl group, making deprotonation under basic conditions more favorable. rsc.org However, this general deactivation of the ring can decrease its nucleophilicity, slowing down reactions that require the ring to act as a nucleophile, such as electrophilic aromatic substitution. In contrast, electron-donating groups (EDGs), like alkyl (-R) or alkoxy (-OR) groups, can partially counteract the effect of the CHF₂ group. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while slightly decreasing the acidity of the phenolic proton compared to the unsubstituted this compound.

The interplay of these electronic effects is critical in reactions like O-alkylation, hydrolysis, and ring functionalization. For instance, in reactions proceeding via a difluorocarbene intermediate, the nucleophilicity of the corresponding phenoxide is key. cas.cnorgsyn.org While EWGs increase the concentration of the more reactive phenolate (B1203915) at a given pH, they also decrease its intrinsic nucleophilicity through charge delocalization.

A study on the hydrolysis of analogous trifluoromethylphenols (TFMPs) provides significant insight into these electronic interactions. The research demonstrated that the rate of hydrolytic defluorination is highly dependent on the electronic environment created by other substituents. rsc.org When fully deprotonated, the fundamental hydrolysis rate constant for 4-TFMP was found to be significantly higher than that for 2-TFMP or 2-Chloro-4-TFMP, showcasing the complex influence of substituent position and electronic nature on reactivity. rsc.org The presence of an additional EWG (a chlorine atom) in 2-Cl-4-TFMP delocalizes the negative charge on the phenolate, which lowers its potential for β-elimination and subsequent defluorination compared to 4-TFMP. rsc.org

Table 1: Research Findings on the Impact of Electronic Substituent Effects on the Hydrolysis of Analogous Trifluoromethylphenols

| Compound | Additional Substituent | Electronic Effect of Substituent | Observed Reactivity/Outcome rsc.org |

|---|---|---|---|

| 4-(Trifluoromethyl)phenol | None | N/A (Reference) | Exhibits the highest fundamental hydrolysis rate constant (kphenolate = 0.62 h−1) when fully deprotonated. |

| 2-(Trifluoromethyl)phenol | None | N/A (Isomer) | Shows a significantly lower hydrolysis rate constant (kphenolate = 0.0671 h−1) and higher C-F bond dissociation energy compared to the 4-isomer. |

| 2-Chloro-4-(trifluoromethyl)phenol | -Cl at C2 | Electron-Withdrawing | The additional EWG delocalizes the negative charge, resulting in a lower hydrolysis rate constant (kphenolate = 0.115 h−1) than 4-TFMP. |

| 3-(Trifluoromethyl)phenol | None | N/A (Isomer) | Did not undergo hydrolysis, as the meta-position of the -CF₃ group does not facilitate stabilization of the phenolate anion required for β-elimination. |

This table presents data on trifluoromethylphenols as a close analogue to illustrate the principles of electronic effects, based on available research.

Steric Hindrance and its Impact on Reaction Selectivity

Steric hindrance plays a crucial role in the chemistry of this compound derivatives, often dictating the regioselectivity of reactions and, in some cases, inhibiting them altogether. The difluoromethyl group at the C2 position, while not as large as a tert-butyl group, exerts significant steric bulk around the adjacent phenolic hydroxyl group and the C3 position of the aromatic ring. This inherent steric crowding can direct incoming reagents to less encumbered sites on the molecule.

When other substituents are introduced onto the aromatic ring, their size and position can further influence reaction selectivity.

Ortho-Substituents (C6 position): A bulky substituent at the C6 position creates a highly hindered environment around the phenolic -OH group. This can make reactions involving the hydroxyl group, such as O-alkylation or acylation, very difficult. Reagents may be forced to react at less sterically hindered positions on the ring, or the reaction may fail to proceed.

Meta-Substituents (C4 and C5 positions): Substituents at the C4 (para) or C5 (meta) positions have a less direct steric impact on the hydroxyl and difluoromethyl groups. Their influence in these positions is primarily electronic, although a very large group at C5 could moderately hinder access to the C4 and C6 positions of the ring.

Para-Substituents (C4 position): A substituent at the para position generally poses minimal steric hindrance to the functional groups at C1 and C2. Therefore, reactions at the hydroxyl group are largely unaffected sterically by a para-substituent.

Research has shown that steric effects can be the deciding factor in reaction outcomes. For example, in a study on trifluoromethylphenols, the formation of a specific ester product was observed for 4-TFMP but not for 2-TFMP. This was attributed to the steric hindrance caused by the ortho-position of the fluorinated moiety relative to the phenol-OH in 2-TFMP, which prevented the reaction. rsc.org In another case involving the trifluoromethylation of phenol derivatives, steric hindrance from ortho-substituents was proposed to prevent O-trifluoromethylation, allowing a much faster hydrogen atom transfer to occur, which ultimately led to selective C-H functionalization at the less hindered para-benzylic position. researchgate.net However, it is noteworthy that in some specific reactions, such as certain O-monofluoromethylations, both electronic and steric effects of substituents on the phenyl ring were found to have almost no impact on the facility of the reaction, indicating that the outcome is highly dependent on the specific reagents and conditions used. chemrevlett.com

Table 2: Conceptual Analysis of Steric Hindrance on Reaction Selectivity in Substituted this compound

| Position of Substituent 'R' | Size of 'R' | Expected Impact on Phenolic -OH Reactivity | Expected Impact on Aromatic Ring Substitution |

|---|---|---|---|

| C6 (ortho') | Large (e.g., -C(CH₃)₃) | Strongly hindered; reactions like etherification may be inhibited. | Access to C5 position is hindered. |

| C6 (ortho') | Small (e.g., -F, -Cl) | Moderately hindered. | Minor steric influence on other ring positions. |

| C4 (para) | Large or Small | Minimal steric impact. | Directs incoming electrophiles to ortho positions (C3, C5), but C3 is already hindered by the -CHF₂ group. |

| C5 (meta) | Large (e.g., -C(CH₃)₃) | Minimal direct steric impact. | Hinders access to adjacent C4 and C6 positions. |

| C3 (meta') | Any size | Minimal direct steric impact. | Increases steric crowding near the -CHF₂ group; hinders access to C2 and C4 positions. |

This table provides a conceptual framework for understanding how steric factors are expected to influence the reactivity of this compound derivatives.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(difluoromethyl)phenol, and how can experimental parameters be optimized for reproducibility?

The synthesis of this compound typically involves difluoromethylation of phenolic precursors. A validated method includes reacting sodium 2-chloro-2,2-difluoroacetate with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one in the presence of cesium carbonate and N,N-dimethylformamide (DMF) at 80–100°C . Key considerations:

- Gas evolution : Use an oil bubbler to manage CO₂ release during the reaction.

- Purification : Post-reaction extraction with hexanes and drying with sodium sulfate improves yield .

- Hazard mitigation : Conduct a risk assessment for reagents like lithium chloride and DMF, referencing guidelines from Prudent Practices in the Laboratory .

Q. How does the difluoromethyl group influence the physicochemical and biological properties of phenolic compounds?

The difluoromethyl (–CF₂H) group enhances metabolic stability and bioavailability by:

- Inductive effects : Reducing electron density at the phenolic oxygen, lowering pKa and increasing acidity .

- Lipophilicity : Fluorine atoms improve membrane permeability (LogP optimization via shake-flask or HPLC methods).

- Conformational rigidity : Use X-ray crystallography or NMR to study steric effects on molecular docking .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Spectroscopy : NMR to confirm fluorination (δ –120 to –140 ppm for CF₂H) .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) for purity assessment.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 144.03 g/mol for the base compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound derivatives?

- Systematic validation : Replicate experiments under controlled conditions (e.g., pH, temperature) and cross-reference with databases like PubChem or EPA DSSTox .

- Statistical analysis : Apply multivariate regression to identify outliers in datasets (e.g., aqueous solubility vs. logP correlations) .

Q. What mechanistic insights exist for the role of this compound in inhibiting enzyme targets?